molecular formula C4H7BrClN B2471601 3-(Bromomethylidene)azetidine;hydrochloride CAS No. 2413875-97-3

3-(Bromomethylidene)azetidine;hydrochloride

Cat. No. B2471601
CAS RN: 2413875-97-3
M. Wt: 184.46
InChI Key: WWHQGWSWJRVZCL-UHFFFAOYSA-N
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Description

3-(Bromomethylidene)azetidine hydrochloride is a chemical compound with the CAS Number: 2413875-97-3 . It has a molecular weight of 184.46 . It is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .


Molecular Structure Analysis

The Inchi Code for 3-(Bromomethylidene)azetidine hydrochloride is 1S/C4H6BrN.ClH/c5-1-4-2-6-3-4;/h1,6H,2-3H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-(Bromomethylidene)azetidine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 184.46 .

Scientific Research Applications

1. Application in the Production of Highly Energetic Building Blocks

3-(Bromoethynyl)azetidine is noted for its high energy content and has been used in the production of active pharmaceutical ingredients (APIs). A study detailed the development of a scalable synthesis process for this compound, emphasizing its potential explosive properties and how these can be mitigated (Kohler et al., 2018).

2. Synthesis of Functionalized Azetidines

3-Bromo-3-ethylazetidines have been demonstrated to be crucial in synthesizing various functionalized azetidines. This includes derivatives like 3-alkoxy-, 3-aryloxy-, and 3-acetoxy-3-ethylazetidines, highlighting their versatility in chemical synthesis (Stankovic et al., 2013).

3. Use in Haloalkene Formation

N-(Ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine has been used in reactions resulting in the formation of haloalkenes like N-(ethoxycarbonyl)-3-(bromomethylene)azetidine, indicating its potential in creating diverse chemical structures (Marchand & Devasagayaraj, 1997).

4. Development of Novel Functionalized Azetidines

Research has focused on the synthesis of new azetidine derivatives using this compound, leading to a broad range of conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives. These derivatives are of interest in biological and medicinal applications (Žukauskaitė et al., 2011).

5. Synthesis of New Antibiotics

The compound has also been utilized in synthesizing new quinolone antibiotics, demonstrating its applicability in pharmaceutical research and development (Ikee et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines are an important class of four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the unique properties and potential applications of these compounds .

properties

IUPAC Name

3-(bromomethylidene)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN.ClH/c5-1-4-2-6-3-4;/h1,6H,2-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVRYNUWBQIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CBr)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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